

enzastaurin structure acyclic bisindolylmaleimide

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Compound Focus: Enzastaurin

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Chemical Structure and Core Scaffold

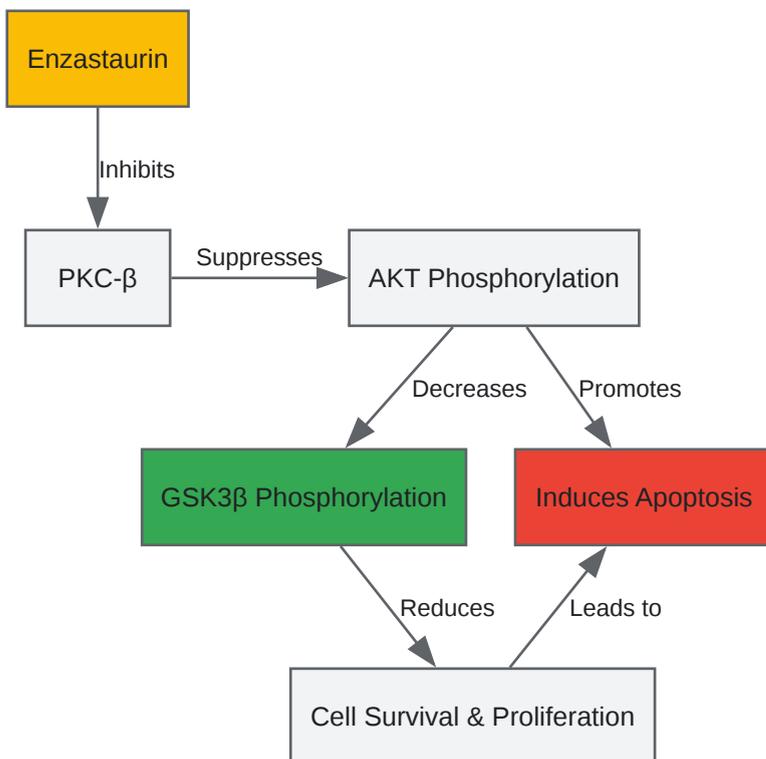
The following table details the core chemical characteristics of **enzastaurin**:

Attribute	Description
Chemical Names	Enzastaurin; LY-317615 [1]
IUPAC Name	3-(1-Methyl-1H-indol-3-yl)-4-(1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-1H-indol-3-yl)-1H-pyrrole-2,5-dione [1]
Molecular Formula	C ₃₂ H ₂₉ N ₅ O ₂ [1]
Molecular Weight	515.617 g·mol ⁻¹ [1]
Core Scaffold	Acyclic bisindolylmaleimide (BIM) [2] [3]
Key Functional Group	Maleimide, which is critical for its kinase inhibitory activity [3]

Bisindolylmaleimides (BIMs) are synthetic compounds biosynthetically related to natural products like arcyriarubin [3]. Their structure features two indole groups attached to a central maleimide ring. The maleimide functional group is key to the compound's activity, and the flexibility of the acyclic structure contributes to its drug-like properties [3].

Mechanism of Action and Signaling Pathway

Enzastaurin exerts its anti-tumor effects primarily by targeting key signaling pathways that control cancer cell survival and proliferation.



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Enzastaurin mechanism of action: inhibits PKC-β and suppresses AKT pathway.

- **Primary Target:** **Enzastaurin** binds to the ATP-binding site and selectively inhibits the **protein kinase C beta (PKC-β)** isozyme [1].
- **Downstream Signaling:** By inhibiting PKC-β, **enzastaurin** suppresses the **AKT signaling pathway**, a critical regulator of cell survival. This leads to decreased phosphorylation of both AKT and **GSK3β** [2].

- **Biological Outcomes:** Inhibition of this pathway induces apoptosis (programmed cell death) in tumor cells. Research in multiple myeloma and B-cell lymphoma cell lines indicates that this apoptosis occurs in a **caspase-independent manner** [2] [4]. The phosphorylation status of GSK3 β serves as a reliable pharmacodynamic marker for **enzastaurin's** biological activity [2].

Key Preclinical and Quantitative Data

The antitumor efficacy of **enzastaurin** has been demonstrated in various cellular models, showing activity at low micromolar concentrations.

Table: Efficacy of **Enzastaurin** in Preclinical Cancer Models

Cell Line / Model	Key Findings	Concentration / Context
Multiple Myeloma (MM) Cell Lines (MM.1S, etc.) [2]	Induced cell death in all tested lines, including dexamethasone- and chemotherapy-resistant variants.	1-3 $\mu\text{mol/L}$ for 72 hours
Dexamethasone-Sensitive MM.1S [2]	Enzastaurin and dexamethasone had an additive effect on increasing cell death.	Co-treatment
MM.1S with IGF-I [2]	IGF-I did not block cell death induced by a higher concentration of enzastaurin.	3 $\mu\text{mol/L}$ enzastaurin
B-cell Lymphoma Cell Lines [4]	Induced apoptosis, inhibited phosphorylation of PKC, RSK, and AKT; also involved BAD activation .	-
B-cell Lymphoma [4]	Showed synergistic effects when combined with chemotherapeutic agents chlorambucil and fludarabine.	Combination treatment

Synthesis of Bisindolylmaleimides

The synthesis of BIM scaffolds like **enzastaurin** typically follows one of two strategies [3]:

- **Using Preformed Maleimides:** This common route involves the electrophilic substitution of indoles. Indoles are first activated at the C-3 position with a Grignard reagent (e.g., indolylmagnesium iodide) or a non-nucleophilic base (e.g., LiHMDS) and then reacted with 2,3-dihalomaleimides (dibromo- or dichloromaleimide) to form the bisindolylmaleimide core [3].
- **Constructing the Maleimide Ring:** Alternative methods involve building the maleimide ring in the final steps of the synthesis, often from precursors like maleic anhydrides [3].

The synthesis can be solvent-dependent, and the use of N-alkylated maleimides (as opposed to the NH form) often leads to higher yields in the Grignard step [3].

Clinical Trial Status and Challenges

Enzastaurin has been investigated in several late-stage clinical trials, though with mixed outcomes:

- **Glioblastoma:** An active **Phase 3 trial** (NCT03776071) is investigating **enzastaurin** plus temozolomide during and after radiation therapy for newly diagnosed glioblastoma, with a focus on a novel genomic biomarker (DGM1) [5]. This indicates an ongoing interest in a biomarker-driven approach.
- **Lymphoma:** A Phase 3 trial for lymphoma conducted by Lilly was halted in 2013 after failing to meet its endpoints [1].
- **Vascular Ehlers-Danlos Syndrome (vEDS):** A Phase 3 trial (PREVENT) was initiated in July 2022 but was **indefinitely suspended** in October 2022 for strategic cost-saving reasons [1].

A key challenge in oncology drug development, noted for multitarget anti-angiogenic agents in glioblastoma, is the redundancy of signaling pathways and the compensatory activation of parallel survival pathways, which can limit the efficacy of single-target agents [6].

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